4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Description
4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a heterocyclic compound featuring a 1,2-thiazole (isothiazole) core. Key structural elements include:
- 4-amino group at position 4 of the thiazole ring.
- N-(4-fluorobenzyl)carboxamide substituent at position 3.
- Pyrrolidine-1-carbonyl moiety at position 2.
The 4-fluorobenzyl group is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and target binding through hydrophobic interactions .
Properties
IUPAC Name |
4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2S/c17-11-5-3-10(4-6-11)9-19-15(22)14-12(18)13(20-24-14)16(23)21-7-1-2-8-21/h3-6H,1-2,7-9,18H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYLUMNXPSKXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-amino-N-[(4-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is CHFNOS, with a molecular weight of approximately 403.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Properties
Research has demonstrated that thiazole derivatives exhibit promising anticancer activities. The compound under review has shown potential in inducing apoptosis in cancer cells. For instance, studies on similar thiazole-based compounds have reported IC values indicating significant cytotoxicity against various cancer cell lines:
| Compound | IC (µg/mL) | Target Cell Line |
|---|---|---|
| 4i | 2.32 | Sarcoma |
| 4e | 5.36 | MCF-7 |
| 4c | 10.10 | HepG2 |
The ability to induce apoptotic cell death is crucial for the development of effective anticancer agents. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance efficacy against specific cancer types .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit protein tyrosine phosphatase (PTP1B), which plays a role in regulating cell growth and differentiation. The presence of a pyrrolidine carbonyl group may enhance binding affinity to the target enzyme .
- Modulation of Neurotransmitter Systems : Preliminary studies suggest that the compound may act as an inhibitor of neurotransmitter transporters, potentially influencing serotonin and norepinephrine levels in the brain. This could position it as a candidate for treating mood disorders.
Case Studies and Research Findings
- Antitumor Activity Study : A study involving a series of thiazole derivatives found that modifications at specific positions significantly enhanced anticancer activity. The most potent compound exhibited an IC value of 1.61 µg/mL against MCF-7 cells, indicating that structural optimization is key to improving therapeutic efficacy .
- Neuropharmacological Effects : In vivo studies have indicated that compounds similar to this compound can influence behavior in animal models, suggesting potential applications in treating anxiety and depression .
Scientific Research Applications
The chemical compound 4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a complex organic compound belonging to the isothiazolecarboxamides class. It contains multiple functional groups, including an amine, a pyrrolidine ring, a thiazole moiety, and a fluorophenyl group, which contribute to its potential reactivity and biological activity.
Scientific Research Applications
Due to the lack of specific literature, this compound may still be under investigation or not widely studied in synthetic organic chemistry contexts. Further research is necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound. Studies are essential for understanding the therapeutic potential and mechanisms of action for new compounds.
Structural Similarities and Biological Activity
Several compounds share structural similarities with 4-amino-N-[(2-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-Thiazole | Thiazole ring; amino group | Anticancer properties |
| Pyrrolidine Derivatives | Pyrrolidine ring; various substituents | Neuroactive effects |
| Benzamide Derivatives | Benzamide core; diverse side chains | Antimicrobial activity |
Comparison with Similar Compounds
Research Findings and Implications
While direct data on the target compound is sparse, insights from analogs suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
